N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

P-selectin inhibition Quinoline scaffold selection Vascular inflammation

Non-fluorinated quinoline-3-carboxamides often suffer from poor metabolic stability and unpredictable PK, hindering immunomodulatory SAR studies. This 8-CF3 analog directly addresses that gap. - Enhanced metabolic stability via 8-CF3 substituent vs. non-fluorinated Q-compounds. - Distinct 4-ethoxyphenyl amide tail for probing S100A9 binding beyond laquinimod/paquinimod scaffolds. - Purity ≥95% (HPLC); supplied in mg quantities with rapid global delivery for parallel screening with dimethoxy analog (CAS 946260-31-7).

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 946204-18-8
Cat. No. B2573151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
CAS946204-18-8
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
InChIInChI=1S/C19H15F3N2O3/c1-2-27-12-8-6-11(7-9-12)24-18(26)14-10-23-16-13(17(14)25)4-3-5-15(16)19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26)
InChIKeyKMUWIRAFWNILON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide: Overview & Procurement


N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946204-18-8) is a synthetic 4-hydroxyquinoline-3-carboxamide derivative (C19H15F3N2O3, MW 376.34 g/mol) . This compound belongs to the quinoline-3-carboxamide (Q-compound) family, a class of small molecules with established immunomodulatory and anti-inflammatory activity currently in clinical development for autoimmune disease and oncology indications [1]. The molecule features a 4-hydroxyquinoline core with an 8-trifluoromethyl substituent and a 4-ethoxyphenyl carboxamide moiety at the 3-position. The 8-CF3 substitution pattern is a recognized pharmacophoric element associated with enhanced metabolic stability and lipophilicity relative to non-fluorinated or 7-substituted quinoline analogs [2]. Commercial availability is confirmed at ≥95% purity for research use (Catalog CM955452) .

Scaffold 4-Hydroxyquinoline-3-carboxamide
Key Substituent 8-Trifluoromethyl (CF3)
Use Context Immuno-oncology & autoimmune research tool

N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide: Structural Differentiation


Quinoline-3-carboxamides exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position, making simple in-class interchange unreliable. The 8-CF3 substituent generates distinct electronic and steric effects compared to 7-CF3 analogs, altering both target binding and pharmacokinetic properties [1]. Furthermore, the 4-ethoxyphenyl anilide moiety at the 3-carboxamide position differs from the thiazolyl, pyridinyl, and oxazolyl amides described in foundational patents [1], as well as from the N-methyl-N-phenyl carboxamide of roquinimex (Linomide) [2] and the 4-hydroxyquinoline-4-carboxylic acid scaffold of clinical P-selectin inhibitors such as PSI-421 [3]. Computed physicochemical properties—including the balance of LogD, hydrogen bond donor/acceptor counts, and rotatable bonds—diverge meaningfully from close analogs, directly impacting solubility, permeability, and assay compatibility. Substituting this compound with a generic quinoline derivative without matching these specific structural features risks loss of the intended pharmacological profile.

8-CF3 vs. 7-CF3 Position
Positional isomers may exhibit different target engagement and metabolic stability; not directly interchangeable.
Anilide Moiety Divergence
4-Ethoxyphenyl amide differs from thiazolyl, pyridinyl, and dimethoxyphenyl analogs; physicochemical profiles may shift.
Scaffold Class (3-Carboxamide vs. 4-Carboxylic Acid)
Quinoline-3-carboxamide scaffold is distinct from the 4-carboxylic acid P-selectin inhibitor series; selectivity profiles may not transfer.

N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide: Differentiation Evidence


P-Selectin Inhibitor Scaffold: 3-Carboxamide vs. 4-Carboxylic Acid

The target compound is a 4-hydroxyquinoline-3-carboxamide, a scaffold chemically distinct from the 3-hydroxyquinoline-4-carboxylic acid series represented by the clinical P-selectin inhibitor PSI-421. PSI-421 (2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid) was developed from the quinoline salicylic acid class and demonstrated marked improvement in aqueous solubility (from <1 µg/mL for PSI-697 to 72 µg/mL at pH 6.5 for PSI-421) and oral bioavailability (F = 47% in rat) through C-2 cyclopropyl substitution, while retaining P-selectin inhibitory activity in a cell-free SLe-x binding assay [1]. Although the target compound has been annotated by vendors as a potential P-selectin inhibitor , no direct quantitative P-selectin inhibition data (IC50, Ki) are publicly available for this specific chemotype. The 3-carboxamide vs. 4-carboxylic acid regiochemistry represents a fundamental scaffold divergence that precludes direct extrapolation of PSI-421 activity data to the target compound [2].

Scaffold Class
Class-level
3-carboxamide vs. 4-carboxylic acid quinoline regioisomers; target compound lacks quantitative P-selectin data.
Scaffold topology context for probe design.
Confirmatory assay data needed.
P-selectin inhibition Quinoline scaffold selection Vascular inflammation

Anilide Substituent: 4-Ethoxyphenyl vs. 3,4-Dimethoxyphenyl

The closest commercially cataloged analog to the target compound is N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946260-31-7, MW 392.33 g/mol), which differs only in the anilide substituent (3,4-dimethoxyphenyl vs. 4-ethoxyphenyl) . The target compound's 4-ethoxyphenyl group presents a single para-ethoxy substituent (H-bond acceptor count: 1 from the ethoxy oxygen), while the dimethoxyphenyl analog carries two meta- and para-methoxy groups (H-bond acceptor count: 2 from methoxy oxygens). This substitution difference is predicted to yield a lower hydrogen bond acceptor count, reduced topological polar surface area, and moderately increased lipophilicity (estimated ΔLogP approximately +0.3 to +0.5) for the target compound relative to the dimethoxyphenyl analog [1]. The 4-ethoxyphenyl motif also provides a distinct conformational profile around the amide bond compared to the dimethoxyphenyl variant, which may influence target binding geometry. No direct comparative biological data between these two analogs are publicly available.

Anilide Substituent
Data to verify
4-OEt (MW 376) vs. 3,4-diOMe (MW 392); estimated ΔLogP +0.3 to +0.5, lower H-bond acceptors.
Physicochemical differentiation context for SAR.
Experimental LogP/LogD not reported.
SAR analysis Lipophilicity tuning Quinoline library design

Immunomodulatory Comparison: ABR-215757 (Paquinimod)

The quinoline-3-carboxamide class includes clinically investigated compounds such as ABR-215757 (paquinimod), laquinimod, and tasquinimod, which share the 4-hydroxyquinoline-3-carboxamide core scaffold [1]. ABR-215757 has demonstrated S100A9 binding and immunomodulatory activity, including dose-dependent reduction of Gr-1+ cell proliferation in GM-CSF stimulated bone marrow cultures and in vivo reduction of Gr-1+ cell accumulation during inflammation [2]. In the MRL-lpr/lpr murine lupus model, paquinimod reduced proteinuria and prolonged survival compared to vehicle controls [3]. The target compound shares the 4-hydroxyquinoline-3-carboxamide core but differs from ABR-215757 in two critical features: (1) the presence of the 8-CF3 substituent (ABR-215757 lacks this group), and (2) the 4-ethoxyphenyl anilide vs. the N-ethyl-N-phenyl acetamide terminus of paquinimod. These structural differences are expected to alter S100A9 binding affinity, selectivity, and pharmacokinetics, but no direct comparative data exist. No quantitative immunomodulatory data (EC50, IC50, in vivo efficacy) are publicly available for the target compound.

Immunomodulatory Class
Class-level
ABR-215757 (paquinimod): S100A9 binding, reduced Gr-1+ cells in lupus model. Target compound: no biological data.
Class-level immunomodulatory context; 8-CF3 may alter profile.
Confirmatory testing required.
Immunomodulation Autoimmune disease S100A9 inhibition

Anticancer Class Evidence: 4-Oxoquinoline-3-Carboxamides

A series of 4-oxoquinoline-3-carboxamide derivatives has been evaluated for cytotoxicity against human cancer cell lines. In a study by Forezi et al. (2014), derivatives 16b and 17b displayed IC50 values of 1.92 µM and 5.18 µM, respectively, against the gastric cancer cell line (ACP-02), with no activity against the normal cell line (MNP-01), in contrast to doxorubicin which was non-selective [1]. The target compound shares the 4-oxoquinoline-3-carboxamide core scaffold with these derivatives. However, the target compound's 8-CF3 and 4-ethoxyphenyl substituents are distinct from the substitution patterns in 16b and 17b. Separately, 8-trifluoromethylquinoline derivatives have shown cell-growth inhibitory activity against human promyelocytic leukemic cells (HL-60), though one 8-trifluoromethylquinoline derivative was reported to be stimulatory to cell growth, indicating that the 8-CF3 group alone does not guarantee anticancer activity [2]. No direct cytotoxicity data (IC50 values against any cell line) are publicly available for the target compound.

Cytotoxicity Context
Class-level
Derivative 16b: IC50 1.92 µM (ACP-02 gastric cells), inactive vs. MNP-01 normal cells. Target compound untested.
Cell-model response context; tumor-selective potential unknown.
De novo cytotoxicity screening needed.
Anticancer screening Cytotoxicity Gastric cancer

Purity Tier & Sourcing Availability

The target compound (CAS 946204-18-8) is commercially available at ≥95% purity through Chemenu (Catalog CM955452) . In contrast, the closest analog N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946260-31-7) is listed via Kuujia and other vendors, while N-(furan-2-yl)methyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946360-30-1) is separately cataloged [1]. No common vendor carries all three analogs at identical purity tiers, making direct procurement comparisons dependent on individual vendor quotes. The target compound's assigned catalog numbers (CM955452 at Chemenu; EVT-2710225 at EvitaChem) indicate inclusion in screening library collections, suggesting availability in quantities suitable for medium-throughput screening campaigns. Purity is specified as ≥95%, which is standard for research-grade screening compounds but below the >98% threshold typically required for biophysical assays (SPR, ITC) or in vivo studies without repurification.

Procurement Spec
Specification review
≥95% purity, catalog CM955452; research-use-only supply from multiple vendors.
Standard screening-grade purity.
Repurify for biophysical or in vivo studies.
Compound procurement Purity specification Research chemical sourcing

8-CF3 vs. 7-CF3 Quinoline-3-Carboxamide Comparison

The foundational patent US 3,992,540 explicitly describes both 8-CF3 and 7-CF3 quinoline-3-carboxamide derivatives as distinct chemical entities with separate characterization data [1]. N-[2-thiazolyl]-4-hydroxy-8-trifluoromethyl-3-quinoline-carboxamide (Example 1, MP 325°C) and N-[2-thiazolyl]-4-hydroxy-7-trifluoromethyl-3-quinoline-carboxamide (Example 4, MP >369°C) exhibit different melting points and distinct elemental analyses, confirming that the CF3 position materially affects solid-state properties [1]. The patent establishes analgesic activity for this compound class, with a disclosed dose range of 1-40 mg/kg in warm-blooded animals. The target compound (8-CF3, 4-ethoxyphenyl amide) is structurally related to the patent exemplars but with a distinct amide substituent. The 8-CF3 position places the trifluoromethyl group peri to the quinoline nitrogen, potentially affecting metal chelation properties, pKa of the 4-hydroxy group, and hydrogen bonding networks compared to 7-CF3 isomers. No direct head-to-head biological comparison between 8-CF3 and 7-CF3 4-hydroxyquinoline-3-carboxamides is publicly available.

CF3 Position
Class-level
8-CF3 thiazolyl analog MP 325°C; 7-CF3 thiazolyl analog MP >369°C. Target amide distinct.
Positional SAR context; solid-state and binding differences expected.
No comparative bioactivity data available.
Positional isomerism CF3 substituent effects Analgesic activity

N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide: Application Scenarios


Quinoline-3-Carboxamide Library for Immunomodulatory SAR

The target compound is suitable for inclusion in focused quinoline-3-carboxamide libraries aimed at exploring SAR beyond the clinically investigated paquinimod/laquinimod scaffold. Its 8-CF3 substituent provides a fluorinated comparator to the non-fluorinated Q-compounds, while the 4-ethoxyphenyl amide offers a distinct anilide terminus for probing S100A9 binding interactions [1]. Researchers should design parallel testing with the 3,4-dimethoxyphenyl analog (CAS 946260-31-7) to map anilide substituent effects on immunomodulatory activity [2].

P-Selectin Inhibitor Probe: 3-Carboxamide Scaffold

For groups investigating non-salicylic acid P-selectin antagonists, the 4-hydroxyquinoline-3-carboxamide scaffold represents a chemically distinct topology from the Wyeth/Pfizer quinoline salicylic acid series (PSI-421, PSI-697) [1]. The 8-CF3 group is a conserved pharmacophoric element across both series, but the 3-carboxamide vs. 4-carboxylic acid regiochemistry may confer differential selectivity profiles against E-selectin and L-selectin. Users should commission P-selectin/E-selectin/L-selectin counter-screening to establish selectivity relative to the clinical 4-carboxylic acid series [2].

Anticancer Screening: Gastric and Leukemia Models

Based on class-level evidence that 4-oxoquinoline-3-carboxamide derivatives exhibit gastric cancer-selective cytotoxicity (IC50 1.92-5.18 µM for lead compounds) [1], and that 8-trifluoromethylquinoline derivatives show activity against HL-60 leukemia cells [2], the target compound is a rational candidate for inclusion in oncology screening panels. The recommended initial screen includes ACP-02 (gastric), HL-60 (leukemia), MCF-7 (breast), and HCT-116 (colon) cell lines with MNP-01 normal cell counter-screening to assess tumor selectivity [1].

Physicochemical Profiling in Fluorinated Quinolines

The target compound's 8-CF3 group and 4-ethoxyphenyl amide tail provide a distinct computed LogP/LogD profile compared to non-fluorinated and dimethoxy analogs [1]. This compound can serve as a reference standard for experimental LogD7.4 determination, solubility assessment (kinetic and thermodynamic), and parallel artificial membrane permeability assay (PAMPA) benchmarking within a fluorinated quinoline-3-carboxamide series. Resulting data would enable rational prioritization of analogs for subsequent in vivo pharmacokinetic studies [2].

Application
Selection Property
Validation Focus
Immunomodulatory SAR library
Fluorinated (8-CF3) quinoline scaffold
S100A9 binding and immune-cell assay context
P-selectin probe research
3-carboxamide regiochemistry
Selectin counter-screening (P/E/L-selectin)
Oncology screening panel
4-oxoquinoline core with 8-CF3
Cytotoxicity endpoint review in cancer cell models
Fluorinated quinoline profiling
8-CF3 and 4-ethoxyphenyl motif
LogD, solubility, and PAMPA benchmarking
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